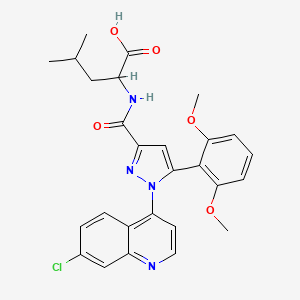

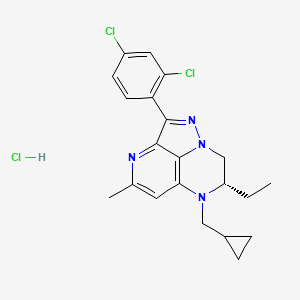

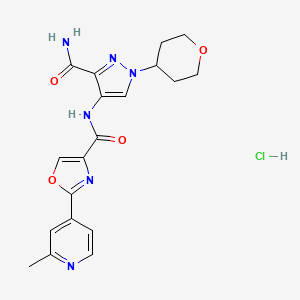

AS-2444697 盐酸盐

描述

AS-2444697 HCl, also known as AS2444697, is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC50 of 21 nM . It is more than 30-fold selective for IRAK4 over a panel of 146 kinases . It has been shown to suppress the progression of chronic renal failure via anti-inflammatory action .

科学研究应用

AS-2444697 盐酸盐:科学研究应用

1. 抑制白介素-1R 相关激酶 4 (IRAK4) AS-2444697 盐酸盐用作 IRAK4 抑制剂,在白介素 (IL)-1/IL-33 信号通路中发挥着至关重要的作用。 该应用在研究炎症性疾病(如子宫内膜异位症)方面意义重大,该疾病已被用于小鼠模型中以了解疾病的发展 .

抗炎作用: 该化合物已在细胞测定中证明了其在减少 IL-1beta 诱导的 IL-6 生成和 LPS 诱导的 TNF-α 生成方面的功效。 它的抗炎特性突出了它在佐剂和胶原蛋白诱导的关节炎大鼠模型中的有效性 .

选择性和效力: AS-2444697 盐酸盐显示出作为 IRAK4 抑制剂的高选择性和效力,其 IC50 值为 21 nM。 它对 IRAK4 的选择性比其他激酶高 30 倍以上,使其成为靶向治疗研究的宝贵工具 .

基因表达研究:研究人员使用 AS-2444697 盐酸盐来研究其对基因表达的剂量依赖性影响,特别是对 C-X-C 基序趋化因子配体 8 (CXCL8),这对于了解细胞对炎症的反应至关重要 .

激酶选择性分析:由于其选择性特征,AS-2444697 盐酸盐用于了解更广泛的激酶相互作用景观,有助于阐明各种激酶在细胞过程和疾病状态中的作用 .

作用机制

Target of Action

AS-2444697 Hydrochloride is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) . IRAK-4 plays a crucial role in the signal transduction of Toll-like receptor (TLR) and Interleukin-1 (IL-1) receptor signaling pathways, which are involved in the innate immune response .

Mode of Action

AS-2444697 Hydrochloride interacts with IRAK-4, inhibiting its activity . This inhibition disrupts the signal transduction of the TLR and IL-1 receptor signaling pathways, thereby modulating the immune response .

Biochemical Pathways

By inhibiting IRAK-4, AS-2444697 Hydrochloride affects the TLR and IL-1 receptor signaling pathways . These pathways play a crucial role in the innate immune response, leading to the production of pro-inflammatory cytokines. Therefore, the inhibition of IRAK-4 by AS-2444697 Hydrochloride can lead to a decrease in the production of these cytokines .

Pharmacokinetics

AS-2444697 Hydrochloride has been shown to have good bioavailability in both rat and dog pharmacokinetic studies . After oral administration, the plasma and tissue (liver and kidney) concentrations of the unchanged drug peaked at 1 hour and then gradually decreased, with a terminal half-life of 2.7-2.9 hours .

Result of Action

The inhibition of IRAK-4 by AS-2444697 Hydrochloride leads to a decrease in the production of pro-inflammatory cytokines . This results in an anti-inflammatory effect, which has been shown to be renoprotective in a rodent model of chronic kidney disease . Specifically, AS-2444697 Hydrochloride was shown to reduce urinary protein excretion, the development of interstitial fibrosis and glomerulosclerosis, and renal mRNA expression of genes encoding IL-1β, IL-6, TNF-α, and chemokine (C-C motif) ligand 2 (CCL2) without affecting blood pressure .

安全和危害

AS-2444697 HCl is intended for laboratory research use only . It should be handled with appropriate safety measures. In case of skin contact, wash off immediately with plenty of water for at least 15 minutes . In case of eye contact, flush with copious amounts of water for at least 15 minutes . If swallowed, rinse mouth and do not induce vomiting unless directed to do so by medical personnel . Always consult the safety data sheet provided by the manufacturer for more detailed safety information .

属性

IUPAC Name |

N-[3-carbamoyl-1-(oxan-4-yl)pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4.ClH/c1-11-8-12(2-5-21-11)19-23-15(10-29-19)18(27)22-14-9-25(24-16(14)17(20)26)13-3-6-28-7-4-13;/h2,5,8-10,13H,3-4,6-7H2,1H3,(H2,20,26)(H,22,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNHLIIFEDYNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CN(N=C3C(=O)N)C4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)